5-((4-Chlorobenzyl)amino)pentan-1-ol
Description
5-((4-Chlorobenzyl)amino)pentan-1-ol is a secondary amine derivative featuring a pentan-1-ol backbone substituted with a 4-chlorobenzylamino group. Its primary applications are linked to ion channel modulation, particularly as an anoctamin 1 (ANO1) blocker, which is implicated in cancer cell proliferation and pain signaling . The hydroxyl group and aromatic chlorobenzyl moiety contribute to its solubility and receptor-binding properties, making it a candidate for therapeutic development.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-15/h4-7,14-15H,1-3,8-10H2 |
InChI Key |
HTTNAEGRYCTSGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorobenzyl)amino)pentan-1-ol typically involves the reaction of 4-chlorobenzylamine with 5-bromopentan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chlorobenzylamine attacks the bromine atom of 5-bromopentan-1-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorobenzyl)amino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used to replace the chlorobenzyl group.
Major Products Formed
Oxidation: Formation of 5-[(4-Chlorobenzyl)amino]pentan-2-one.
Reduction: Formation of 5-[(4-Chlorobenzyl)amino]pentane.
Substitution: Formation of 5-[(4-Azidobenzyl)amino]pentan-1-ol or 5-[(4-Mercaptobenzyl)amino]pentan-1-ol.
Scientific Research Applications
5-((4-Chlorobenzyl)amino)pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((4-Chlorobenzyl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, while the amino-pentan-1-ol backbone can facilitate its transport and cellular uptake. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Pyrimidine-containing analogues (e.g., Ae5) exhibit higher melting points (136–148°C) compared to piperidine derivatives (70–84°C), likely due to enhanced intermolecular interactions from aromatic rings and hydrogen bonding.
- Biological Activity: The presence of a 4-chlorobenzyl or chlorophenoxy group correlates with ion channel modulation (ANO1), whereas piperidine derivatives (3j–3n) may target central nervous system receptors due to their hydroxydiphenylmethyl groups.
- Synthetic Yields : Piperidine-based compounds show higher yields (64–80%) compared to pyrimidine derivatives, possibly due to fewer steric hindrances during synthesis.
Functional Analogues with Modified Backbones
- Crystal Form of Purine Derivative (): The crystal structure of 5-((2-(6-amino)-9H-purin-9-yl)ethyl)amino)pentan-1-ol demonstrates improved selectivity for adenylate cyclase 1 inhibition, highlighting how purine incorporation enhances neuropathic pain targeting compared to the chlorobenzyl variant.
- Unsaturated Chain Derivative (): 5-(Dimethylamino)pent-2-en-1-ol’s double bond increases rigidity, favoring applications in material science (e.g., thermal stability) over biological systems.
Spectral and Physicochemical Properties
- IR and NMR Profiles :
- The target compound’s IR spectrum would show O-H (~3340 cm⁻¹) and N-H (~1595 cm⁻¹) stretches, similar to piperidine derivatives ().
- ¹H-NMR shifts for the chlorobenzyl group (δ ~7.3 ppm) align with Ae5 (δ 7.2–7.4 ppm), while piperidine derivatives exhibit distinct aromatic proton environments (δ 6.5–7.1 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
